3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The fluorine atom enhances the binding affinity of the compound to its target proteins, increasing its efficacy. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(4-Fluorophenyl)propionic acid
Comparison:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated phenyl ring but has additional aromatic groups, which may enhance its biological activity and binding affinity.
- 3-(4-Fluorophenyl)propionic acid: This compound is structurally simpler and may have different pharmacokinetic properties compared to the pyrazole derivative.
The uniqueness of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid lies in its specific structure, which combines the stability imparted by the fluorine atom with the biological activity of the pyrazole ring .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNYHBASQZFVBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008595 |
Source
|
Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890006-82-3, 870704-22-6 |
Source
|
Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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